3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15610615
InChI: InChI=1S/C22H20N4O3S2/c27-12-6-10-23-19-16(20(28)25-11-5-4-9-18(25)24-19)13-17-21(29)26(22(30)31-17)14-15-7-2-1-3-8-15/h1-5,7-9,11,13,23,27H,6,10,12,14H2/b17-13-
SMILES:
Molecular Formula: C22H20N4O3S2
Molecular Weight: 452.6 g/mol

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15610615

Molecular Formula: C22H20N4O3S2

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C22H20N4O3S2
Molecular Weight 452.6 g/mol
IUPAC Name (5Z)-3-benzyl-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H20N4O3S2/c27-12-6-10-23-19-16(20(28)25-11-5-4-9-18(25)24-19)13-17-21(29)26(22(30)31-17)14-15-7-2-1-3-8-15/h1-5,7-9,11,13,23,27H,6,10,12,14H2/b17-13-
Standard InChI Key UEQWMBKMVHQILD-LGMDPLHJSA-N
Isomeric SMILES C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCO)/SC2=S
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCO)SC2=S

Introduction

Structural Features

  • Thiazolidinone Moiety: This component is common in compounds with potential biological activities, including antimicrobial and anticancer properties. The thiazolidinone ring is known for its versatility in forming various derivatives with different substituents.

  • Pyrido[1,2-a]pyrimidin-4-one Framework: This framework is associated with compounds that exhibit significant biological activities, including enzyme inhibition and receptor binding.

  • Hydroxypropylamino Group: This functional group can enhance solubility and interact with biological targets, potentially influencing the compound's pharmacokinetic properties.

Synthesis and Applications

The synthesis of these compounds typically involves multi-step reactions, including condensation reactions to introduce the thiazolidinone moiety. The applications of such compounds span various fields, including medicinal chemistry, where they are investigated for their antimicrobial and anticancer properties.

Research Findings

While specific research findings on 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one are not available, related compounds have shown promise in therapeutic research. For instance, compounds with similar structures have been studied for their ability to inhibit enzymes involved in cell proliferation, highlighting their potential as anticancer agents.

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